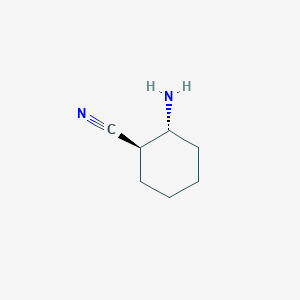

(1R,2R)-2-aminocyclohexane-1-carbonitrile

Description

(1R,2R)-2-aminocyclohexane-1-carbonitrile is a bifunctional organic compound featuring a cyclohexane (B81311) ring substituted with an amino group and a nitrile group on adjacent carbon atoms. The "(1R,2R)" designation specifies the absolute stereochemistry at the two chiral centers, indicating that both substituents are in a trans configuration relative to each other. This specific spatial arrangement is crucial, as it defines the molecule's three-dimensional shape and, consequently, its chemical and biological properties. As a chiral molecule, it is of significant interest in fields that require stereochemical control, most notably in asymmetric synthesis and medicinal chemistry. The presence of both a nucleophilic amino group and an electrophilic nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, makes it a versatile synthetic intermediate.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2 |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

(1R,2R)-2-aminocyclohexane-1-carbonitrile |

InChI |

InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2/t6-,7+/m0/s1 |

InChI Key |

RVGOKHBYNZPVGI-NKWVEPMBSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C#N)N |

Canonical SMILES |

C1CCC(C(C1)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 1r,2r 2 Aminocyclohexane 1 Carbonitrile and Its Stereoisomers

Strategies for Enantioselective Synthesis

Enantioselective synthesis aims to produce a specific stereoisomer of a chiral compound, which is crucial in pharmacology where different enantiomers can have vastly different biological activities. For the synthesis of (1R,2R)-2-aminocyclohexane-1-carbonitrile, the key challenge lies in the precise control of the two adjacent stereocenters on the cyclohexane (B81311) ring.

Chiral Auxiliary Approaches in Stereoselective Formation

Chiral auxiliary-mediated synthesis is a well-established strategy for achieving high levels of stereocontrol. wikipedia.org In this approach, a chiral molecule, known as the chiral auxiliary, is temporarily attached to the substrate. This auxiliary directs the stereochemical course of a subsequent reaction before being cleaved to yield the desired enantiomerically enriched product. wikipedia.org

For the synthesis of aminocyclohexane carbonitrile derivatives, a chiral auxiliary can be attached to either the amine or the carbonyl precursor. The steric bulk and electronic properties of the auxiliary create a chiral environment that favors the approach of reagents from a specific direction, thus leading to a high diastereomeric excess in the product. biosynth.com

Prominent examples of chiral auxiliaries used in asymmetric synthesis include Evans oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam. wikipedia.orgnih.gov For instance, an amide derived from pseudoephenamine can be used to direct the stereoselective alkylation to form quaternary carbon centers with remarkable stereocontrol. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Feature | Typical Application |

| Evans Oxazolidinones | Rigid structure, predictable stereodirection | Aldol (B89426) and alkylation reactions |

| Pseudoephedrine/Pseudoephenamine | Readily available, effective stereocontrol | Asymmetric alkylation |

| Oppolzer's Camphorsultam | High crystallinity of derivatives, aids purification | Various asymmetric transformations |

Chiral Catalyst-Controlled Synthesis

The use of chiral catalysts is a highly efficient and atom-economical approach to enantioselective synthesis. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically pure product. This strategy is broadly categorized into asymmetric hydrogenation, Michael additions, and Strecker-type reactions.

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral substrates, such as enamides or enol ethers, to introduce chirality. okayama-u.ac.jpscilit.comresearchgate.net In the context of synthesizing 2-aminocyclohexane-1-carbonitrile (B2651151) derivatives, a precursor containing a double bond at the appropriate position can be hydrogenated using a chiral transition metal catalyst.

Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands, such as BINAP, are commonly employed. okayama-u.ac.jp For instance, the asymmetric catalytic hydrogenation of 2-[N-(4-difluoromethoxy)benzoylamino]cyclohexanecarboxylic acid derivatives has been achieved with high efficiency using chiral Ru(II) dicarboxylate complexes with DTBM-BINAP as the ligand. rsc.org Dynamic kinetic asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters using an Ir/f-phamidol catalytic system has also been shown to produce chiral β-hydroxy α-amino derivatives with excellent diastereo- and enantioselectivities. rsc.org

Table 2: Selected Catalysts for Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Key Advantage |

| Ru-BINAP | Enamides, β-keto esters | High enantioselectivity and turnover numbers |

| Rh-DIPAMP | α-amidoacrylates | Pioneering industrial application (L-DOPA synthesis) |

| Ir-f-phamidol | α-amino ketones | Dynamic kinetic resolution, high diastereoselectivity |

The asymmetric Michael addition is a key carbon-carbon bond-forming reaction that can be used to construct the 2-aminocyclohexane-1-carbonitrile scaffold. researchgate.netmdpi.comrsc.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. amazonaws.com The stereochemistry can be controlled by using a chiral catalyst, which can be a metal complex or an organocatalyst. beilstein-journals.org

For example, the addition of a cyanide equivalent to a cyclohexenone derivative bearing a protected amino group at the 2-position, or the addition of an amine nucleophile to a cyclohexene-1-carbonitrile, can be catalyzed by chiral catalysts to afford the desired product with high enantioselectivity. jlu.edu.cn Chiral 1,2-diaminocyclohexane has been used as an organocatalyst in asymmetric vinylogous Michael additions. researchgate.net

Table 3: Organocatalysts in Asymmetric Michael Additions

| Catalyst Type | Example | Reaction Type |

| Chiral Primary Amines | Cinchona alkaloid derivatives | Cascade aza-Michael-aldol reactions |

| Chiral Thioureas | Takemoto's catalyst | Conjugate addition of nitroalkanes |

| Chiral Phosphoric Acids | BINOL-derived acids | Friedel-Crafts alkylation |

The Strecker synthesis is a classic method for preparing α-aminonitriles from an aldehyde or ketone, ammonia (B1221849), and cyanide. organic-chemistry.orgyoutube.comwikipedia.org To achieve stereocontrol, asymmetric variants of the Strecker reaction have been developed. These methods typically involve the use of a chiral amine or a chiral catalyst to induce enantioselectivity in the addition of cyanide to an imine intermediate. mdpi.com

For the synthesis of this compound, a cyclohexanone (B45756) derivative can be reacted with a source of ammonia and cyanide in the presence of a chiral catalyst. Chiral phosphoric acids have emerged as powerful catalysts for enantioselective Strecker reactions, enabling the synthesis of α-aryl-α-heteroaryl-aminonitriles with high efficiency. rsc.org

Table 4: Approaches to Asymmetric Strecker Reactions

| Method | Key Feature |

| Chiral Amine Auxiliary | Formation of a chiral imine intermediate |

| Chiral Catalyst | Enantioselective cyanation of an achiral imine |

| Dual-Activation Catalyst | Simultaneous activation of both imine and cyanide |

Substrate-Controlled Asymmetric Transformations

In substrate-controlled asymmetric synthesis, the inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions. nih.govyoutube.com This approach is particularly useful when a chiral starting material is readily available from the chiral pool.

For the synthesis of this compound, one could start with a chiral cyclohexene (B86901) derivative where a stereocenter is already established. This existing stereocenter can then influence the stereoselectivity of the introduction of the amino and cyano groups. For example, a diastereoselective hydrocyanation or a stereospecific amination of a chiral cyclohexene precursor could be employed.

Diels-Alder Reactions in Cyclohexane Ring Formation

The Diels-Alder reaction is a powerful and widely utilized method for the construction of six-membered rings, making it a valuable tool in the synthesis of cyclohexene derivatives that can be further elaborated to 2-aminocyclohexane-1-carbonitrile. nih.govresearchgate.net This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene ring system. researchgate.net The stereochemistry of the resulting cycloadduct is highly controlled by the geometry of the starting materials, offering a predictable route to various stereoisomers. nih.gov

In the context of synthesizing precursors to 2-aminocyclohexane-1-carbonitrile, a key strategy involves the use of dienes and dienophiles bearing appropriate functional groups that can be converted to the desired amino and nitrile moieties. For instance, 1-amino-3-siloxy-1,3-butadienes have been employed as dienes in reactions with various dienophiles. orgsyn.org The resulting cycloadducts contain a silyl (B83357) enol ether and an amino group, which can be subsequently manipulated. Acidic workup can lead to the hydrolysis of the silyl enol ether and elimination of the amino group to yield a cyclohexenone, a versatile intermediate. orgsyn.org The choice of dienophile allows for the introduction of functionality at different positions of the cyclohexene ring. For example, reaction with methyl acrylate (B77674) produces a cycloadduct that can serve as a precursor to functionalized cyclohexenones. orgsyn.org

The regioselectivity and stereoselectivity of the Diels-Alder reaction are crucial for establishing the desired substitution pattern and relative stereochemistry. The use of chiral dienes or chiral auxiliaries can facilitate asymmetric Diels-Alder reactions, leading to enantiomerically enriched cyclohexene derivatives. orgsyn.org These chiral products can then be carried forward through subsequent synthetic steps to yield specific enantiomers of 2-aminocyclohexane-1-carbonitrile.

Diastereoselective Synthesis and Isomerization Pathways

The control of diastereoselectivity is paramount in the synthesis of 2-aminocyclohexane-1-carbonitrile to obtain the desired relative stereochemistry of the amino and carbonitrile groups (cis or trans).

The relative stereochemistry of substituents on the cyclohexane ring can be influenced by the synthetic route chosen. For instance, in reactions that proceed through a cyclic transition state, such as the Diels-Alder reaction, the stereochemistry of the reactants dictates the stereochemistry of the product. mdpi.com The formation of cis and trans diastereomers can also be controlled in reactions involving nucleophilic additions to cyclic ketones or imines. The direction of attack of the nucleophile (axial or equatorial) will determine the stereochemical outcome.

For example, the reductive amination of a 2-oxocyclohexanecarbonitrile (B1296243) could lead to a mixture of cis and trans 2-aminocyclohexane-1-carbonitrile. The ratio of these diastereomers can be influenced by the choice of reducing agent and reaction conditions. Similarly, the addition of a cyanide source to a cyclohexylimine could also yield a mixture of diastereomers. The stereochemical outcome of such reactions is often governed by thermodynamic and kinetic factors.

Epimerization is a process where the configuration of one chiral center in a molecule with multiple chiral centers is inverted. This can be a useful tool for converting an undesired diastereomer into the desired one. In the context of 2-aminocyclohexane-1-carbonitrile, epimerization at either C1 or C2 can interconvert cis and trans diastereomers.

This process is often base-catalyzed and proceeds through the formation of a carbanion or enolate intermediate. For instance, treatment of a cis-2-aminocyclohexane-1-carbonitrile with a strong base could lead to deprotonation at the carbon atom bearing the nitrile group (C1). Reprotonation of the resulting carbanion from the opposite face would lead to the formation of the trans diastereomer. nih.gov The equilibrium between the cis and trans isomers will be determined by their relative thermodynamic stabilities. Generally, the trans isomer, where the bulky substituents are in equatorial positions, is thermodynamically more stable. nih.gov

The conditions for epimerization, such as the choice of base, solvent, and temperature, need to be carefully controlled to achieve the desired diastereomeric ratio. For example, sodium ethoxide in ethanol (B145695) has been used to epimerize the stereocenter at the α-position of a related 2-aminocyclopentanecarboxylate, shifting the diastereomeric ratio in favor of the trans isomer. nih.gov

Resolution Methods for Enantiomeric Enrichment

Once a racemic or diastereomeric mixture of 2-aminocyclohexane-1-carbonitrile is obtained, resolution methods are employed to separate the desired enantiomer.

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. researchgate.netmdpi.com In this method, an enzyme, such as a lipase (B570770), selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.netmdpi.com For the resolution of 2-aminocyclohexane-1-carbonitrile, a common approach involves the enzymatic hydrolysis of a corresponding ester or amide derivative.

For example, a racemic mixture of N-acetyl-2-aminocyclohexane-1-carbonitrile could be subjected to hydrolysis by an amidase. The enzyme would selectively hydrolyze the N-acetyl group of one enantiomer, for instance, the (1R,2R)-enantiomer, to yield this compound, while leaving the (1S,2S)-N-acetyl derivative unreacted. The resulting mixture of the free amine and the unreacted amide can then be separated by conventional methods. Lipases, such as Candida antarctica lipase B (CALB), are widely used for the kinetic resolution of amines and alcohols through enantioselective acylation or deacylation reactions. researchgate.netmdpi.com

The efficiency of enzymatic kinetic resolution is determined by the enantioselectivity of the enzyme, which is expressed as the enantiomeric ratio (E-value). A high E-value is desirable for achieving high enantiomeric excess (ee) of both the product and the unreacted substrate. mdpi.com

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. tcichemicals.comgoogle.comcrystallizationsystems.com This method relies on the principle that diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. google.comnih.gov

In this process, a racemic mixture of 2-aminocyclohexane-1-carbonitrile is treated with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid, in a suitable solvent. google.com This results in the formation of a mixture of two diastereomeric salts: [(1R,2R)-amine • (R)-acid] and [(1S,2S)-amine • (R)-acid]. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution. figshare.com The crystallized salt is then separated by filtration, and the free amine enantiomer can be recovered by treatment with a base. The choice of the resolving agent and the crystallization solvent is crucial for the success of this method and often requires empirical optimization. tcichemicals.comgoogle.com

Derivatization Strategies for Synthetic Accessibility and Diversification

Derivatization of the this compound core serves two primary purposes: it facilitates the synthesis of analogues with modified properties and provides precursors for more complex transformations. The amino and nitrile moieties offer orthogonal reactivity, allowing for selective modifications that are foundational to creating chemical diversity.

The primary amine (-NH₂) and the nitrile (-C≡N) groups of this compound are key handles for a variety of functional group interconversions. These transformations are fundamental for creating derivatives such as amino acids, amides, and diamines, which are valuable building blocks in medicinal chemistry and materials science.

At the Amino Moiety: The primary amine is a versatile nucleophile that readily reacts with a range of electrophiles. A common strategy involves acylation to form amides or protection with groups like tert-butyloxycarbonyl (Boc) to modulate reactivity. For instance, reaction with acyl chlorides or anhydrides yields N-acyl derivatives. Another important transformation is the reaction with isocyanates or isothiocyanates to produce urea (B33335) or thiourea (B124793) derivatives, respectively. These reactions are typically high-yielding and allow for the introduction of a wide array of substituents.

At the Nitrile Moiety: The nitrile group can be considered a masked carboxylic acid or aminomethyl group. Acid- or base-catalyzed hydrolysis transforms the nitrile into a primary amide and, upon further reaction, into a carboxylic acid. This is a crucial step in synthesizing cyclic β-amino acids from the aminonitrile precursor. For example, protection of the amino group followed by hydrolysis of the nitrile affords N-protected (1R,2R)-2-aminocyclohexane-1-carboxylic acid. Conversely, the nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding a vicinal diamine derivative, (1R,2R)-1-(aminomethyl)cyclohexan-2-amine.

The following table summarizes key functional group interconversions for this compound.

| Target Moiety | Reaction Type | Reagent(s) | Resulting Functional Group | Product Class |

|---|---|---|---|---|

| Amino (-NH₂) | N-Acylation | Acyl Chloride (RCOCl) / Base | Amide (-NHCOR) | N-Acyl-2-aminocyclohexane-1-carbonitrile |

| Amino (-NH₂) | N-Protection | Boc Anhydride ((Boc)₂O) | Boc-Carbamate (-NHBoc) | N-Boc-2-aminocyclohexane-1-carbonitrile |

| Amino (-NH₂) | Urea Formation | Isocyanate (RNCO) | Urea (-NHCONHR) | N-Cyclohexylurea Derivative |

| Nitrile (-C≡N) | Hydrolysis (complete) | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) | 2-Aminocyclohexane-1-carboxylic acid |

| Nitrile (-C≡N) | Hydrolysis (partial) | H₂O₂, OH⁻ | Amide (-CONH₂) | 2-Aminocyclohexane-1-carboxamide |

| Nitrile (-C≡N) | Reduction | LiAlH₄ then H₂O | Aminomethyl (-CH₂NH₂) | 1-(Aminomethyl)cyclohexan-2-amine |

The vicinal amino and nitrile (or nitrile-derived) functional groups on the cyclohexane scaffold provide an ideal template for the synthesis of fused heterocyclic ring systems. These cyclization reactions, often proceeding via condensation, lead to the formation of bicyclic structures such as fused pyrimidines, which are prevalent motifs in pharmacologically active compounds.

A common strategy involves a condensation reaction between the aminonitrile and a C1 or N-C=O building block to form a six-membered heterocyclic ring fused to the cyclohexane backbone. For instance, the reaction of 2-aminonitriles with reagents like formamide, urea, or isothiocyanates can lead to the formation of pyrimido[4,5-d]pyrimidine-type structures. In this context, this compound can serve as a precursor to chiral, saturated analogues of these important bicyclic systems.

The reaction typically begins with the nucleophilic attack of the amino group on the electrophilic carbon of the reagent (e.g., the carbonyl carbon of urea). This is followed by an intramolecular cyclization where the nitrogen from the nitrile group (or a derivative thereof) attacks an intermediate, ultimately leading to ring closure. These reactions can be catalyzed by acids or bases and are often driven by heating. The resulting fused systems, such as tetrahydropyrimido[4,5-d]pyrimidines, are of significant interest due to their structural similarity to purines and other biologically relevant heterocycles.

The table below outlines potential cyclization pathways starting from derivatives of this compound.

| Precursor | Reagent | Reaction Type | Fused Heterocyclic Product |

|---|---|---|---|

| 2-Aminocyclohexane-1-carbonitrile | Formamide (HCONH₂) | Condensation/Cyclization | 4-Amino-5,6,7,8-tetrahydroquinazoline |

| 2-Aminocyclohexane-1-carboxamide | Urea (NH₂CONH₂) | Condensation/Cyclization | Hexahydropyrimido[4,5-d]pyrimidine-2,4-dione |

| 2-Aminocyclohexane-1-carbonitrile | Phenyl isothiocyanate (PhNCS) | Addition/Cyclization | 4-Amino-3-phenyl-2-thioxo-hexahydroquinazoline |

| 2-Aminocyclohexane-1-carboxylic acid ester | Hydrazine (N₂H₄) | Condensation/Cyclization | Hexahydropyridazino[4,5-d]cyclohexane derivative |

These derivatization and cyclization strategies highlight the versatility of this compound as a chiral building block for accessing a wide range of complex and potentially bioactive molecules.

Reactivity and Transformational Chemistry of 1r,2r 2 Aminocyclohexane 1 Carbonitrile

Reactions Involving the Primary Amino Group

The primary amino group in (1R,2R)-2-aminocyclohexane-1-carbonitrile is a nucleophilic center, making it susceptible to reactions with various electrophiles. Key transformations include acylation, alkylation, and the formation of Schiff bases.

Acylation: The primary amine can be readily acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amides. youtube.comyoutube.com This reaction typically proceeds via a nucleophilic acyl substitution mechanism. youtube.com For instance, treatment with acetyl chloride in the presence of a base would yield N-((1R,2R)-2-cyanocyclohexyl)acetamide. The use of different acylating agents allows for the introduction of a wide array of substituents, thereby modifying the compound's properties. Under acidic conditions, chemoselective O-acylation can be achieved for hydroxyamino acids, although this specific reaction is less relevant to the non-hydroxylated subject compound. nih.gov

Alkylation: The nucleophilic nature of the amino group also permits alkylation reactions with alkyl halides. This process can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Hydrogen-borrowing catalysis represents a modern alternative, enabling alcohols to be used as alkylating agents. nih.gov

Schiff Base Formation: The condensation reaction between the primary amino group of this compound and an aldehyde or a ketone leads to the formation of an imine, commonly known as a Schiff base. nih.govdergipark.org.tr This reaction is typically reversible and may be catalyzed by either acid or base. dergipark.org.tr The resulting azomethine group (-C=N-) is a key structural motif in many biologically active compounds and coordination complexes. uobaghdad.edu.iq For example, reacting the parent compound with an aromatic aldehyde like benzaldehyde (B42025) would yield (1R,2R)-2-((benzylideneamino)cyclohexane-1-carbonitrile. A study on the synthesis of Schiff's bases from 2-aminobenzonitrile (B23959) derivatives demonstrates the feasibility of this transformation on a similar scaffold. researchgate.net

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

| Schiff Base Formation | Benzaldehyde (C₆H₅CHO) | Imine (Schiff Base) |

Transformations of the Carbonitrile Functionality

The carbonitrile (nitrile) group is a versatile functional group that can undergo hydrolysis, reduction, and nucleophilic addition reactions, providing access to carboxylic acids, amines, and ketones, respectively.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.orgweebly.com Acid-catalyzed hydrolysis, for example with dilute hydrochloric acid, directly yields (1R,2R)-2-aminocyclohexane-1-carboxylic acid. libretexts.org Base-catalyzed hydrolysis, using an alkali like sodium hydroxide, initially forms the carboxylate salt, which then requires an acidic workup to produce the free carboxylic acid. libretexts.orgchemistrysteps.com In both cases, the reaction proceeds through an amide intermediate. chemistrysteps.comyoutube.com

Reduction: The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine, converting the starting material into a vicinal diamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ gas with a nickel or palladium catalyst). nih.gov This reaction provides a route to (1R,2R)-2-(aminomethyl)cyclohexan-1-amine, a useful building block for ligands and pharmaceuticals.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile group. masterorganicchemistry.comorganic-chemistry.org This reaction, followed by aqueous hydrolysis of the intermediate imine, results in the formation of a ketone. masterorganicchemistry.comyoutube.com For example, the reaction of this compound with methylmagnesium bromide would, after workup, yield (1R,2R)-2-amino-1-acetylcyclohexane. masterorganicchemistry.comlibretexts.org This transformation is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH, H₂O | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Ketone |

Cyclohexane (B81311) Ring Modifications and Expansions

While reactions of the amino and nitrile groups are more common, the cyclohexane ring itself can be subject to modification and expansion, opening pathways to more complex molecular architectures.

Ring Modifications: The cyclohexane ring in this compound exists predominantly in a chair conformation, which can undergo ring inversion. vu.nl While this is a conformational change rather than a chemical reaction, it is a fundamental aspect of its structure. Chemical modifications can include alkylation at the carbon atom alpha to the nitrile group. The presence of the electron-withdrawing nitrile group can facilitate the deprotonation of the adjacent C-H bond, and the resulting carbanion can be alkylated. researchgate.net

Ring Expansions: Six-membered rings can be expanded to seven-membered rings through various rearrangement reactions. mdpi.com For instance, derivatives of the subject compound could potentially undergo reactions like the Beckmann rearrangement. If the amino group were converted to a suitable leaving group and the nitrile hydrolyzed to a carboxylic acid, subsequent conversion to an oxime could set the stage for a Beckmann rearrangement to yield a seven-membered lactam. mdpi.com Similarly, the Schmidt rearrangement offers another potential pathway for ring expansion. These types of reactions are powerful methods for accessing larger ring systems, which are prevalent in many natural products and pharmaceutically active compounds. mdpi.com

| Compound Name |

|---|

| This compound |

| (1R,2R)-2-aminocyclohexane-1-carboxylic acid |

| (1R,2R)-2-(aminomethyl)cyclohexan-1-amine |

| (1R,2R)-2-amino-1-acetylcyclohexane |

| N-((1R,2R)-2-cyanocyclohexyl)acetamide |

| (1R,2R)-2-((benzylideneamino)cyclohexane-1-carbonitrile |

| Acetyl chloride |

| Methyl iodide |

| Benzaldehyde |

| Lithium aluminum hydride |

| Methylmagnesium bromide |

| Sodium hydroxide |

| Hydrochloric acid |

Applications in Advanced Organic and Medicinal Chemistry Research

Role as Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical industry. The (1R,2R)-2-aminocyclohexane-1-carbonitrile framework serves as a versatile scaffold for the design of such ligands, influencing the stereochemical outcome of a wide array of chemical transformations.

The design of effective chiral ligands often relies on the principles of C2 symmetry, which can reduce the number of possible transition states in a catalytic cycle, thereby enhancing enantioselectivity. nih.gov The rigid cyclohexane (B81311) backbone of this compound provides a robust platform for the introduction of various coordinating groups, leading to the synthesis of novel chiral ligands. The synthesis of these ligands typically involves the modification of the amino and cyano functionalities to introduce phosphine (B1218219), amine, or other coordinating moieties. For instance, derivatives of the closely related (1R,2R)-diaminocyclohexane have been functionalized to create a diverse range of chiral ligands. researchgate.netresearchgate.net These synthetic strategies can be adapted for this compound, allowing for the creation of a library of ligands with tunable steric and electronic properties. rsc.org The conformational rigidity of the cyclohexane ring helps in creating a well-defined chiral pocket around the metal center, which is crucial for effective stereochemical control. nih.gov

Ligands derived from the this compound scaffold are anticipated to find broad applications in metal-catalyzed asymmetric reactions. The closely related (1R,2R)-diaminocyclohexane has been successfully employed in a variety of such transformations. For example, manganese(I) complexes bearing chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been shown to be effective catalysts for the asymmetric hydrogenation of ketones, achieving good activity and enantioselectivity. nih.gov Similarly, copper-catalyzed asymmetric cyclopropanation of styrene (B11656) has been demonstrated using chiral ligands based on the diaminocyclohexane framework. researchgate.net These examples highlight the potential of metal complexes incorporating ligands derived from this compound to catalyze a range of enantioselective reactions, including hydrogenations, cyclopropanations, and various carbon-carbon bond-forming reactions. The specific nature of the metal center and the substituents on the ligand backbone can be fine-tuned to optimize the catalytic performance for a particular transformation.

The field of organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org Chiral primary and secondary amines are particularly effective organocatalysts for a variety of transformations. nih.govacs.org The chiral amine moiety present in the this compound structure makes it a promising candidate for the development of novel organocatalytic systems. For instance, derivatives of (1R,2R)-diaminocyclohexane have been utilized as organocatalysts in enantioselective aldol (B89426) reactions and Michael additions. researchgate.net These catalysts often operate through the formation of chiral enamines or iminium ions, which then react with electrophiles in a stereocontrolled manner. The rigid cyclohexane backbone of this compound can provide a well-defined chiral environment to effectively control the facial selectivity of the incoming substrate, leading to high enantioselectivities in the final product. rsc.org

Building Blocks for Constrained Molecular Architectures

The synthesis of molecules with well-defined three-dimensional structures is a central goal in modern chemistry, with applications ranging from materials science to the development of new therapeutics. nih.gov The conformational rigidity and defined stereochemistry of this compound make it an excellent building block for the construction of such constrained molecular architectures. mdpi.com

Peptidomimetics are compounds that mimic the structure and function of natural peptides but exhibit improved properties such as enhanced stability towards enzymatic degradation and better oral bioavailability. nih.govnih.govescholarship.org β-peptides, which are composed of β-amino acids, are a prominent class of peptidomimetics that can adopt stable secondary structures, including helices and sheets. nih.govscilit.com The cyclic β-amino acid, (1R,2R)-2-aminocyclohexane-1-carboxylic acid (ACHC), a derivative of the title compound, has been extensively studied in this context. researchgate.net The constrained nature of the cyclohexane ring pre-organizes the peptide backbone, promoting the formation of well-defined secondary structures even in short oligomers. nih.gov This property is highly desirable for the design of peptidomimetics that can mimic the bioactive conformation of natural peptides and interact with biological targets with high affinity and specificity. wjarr.com

Foldamers are non-natural oligomers that fold into well-defined, predictable three-dimensional structures. rsc.org The incorporation of cyclic β-amino acids, such as derivatives of this compound, into peptide sequences is a powerful strategy for the design of novel foldamers. nih.gov For example, oligomers of trans-2-aminocyclohexane-1-carboxylic acid (trans-ACHC) have been shown to form different types of helices depending on the number of residues in the chain. rsc.org The predictable folding behavior of these molecules allows for the rational design of complex architectures with specific shapes and functionalities. rsc.orgrsc.org By controlling the sequence and stereochemistry of the constituent amino acids, it is possible to create foldamers that mimic the secondary structures of proteins, such as α-helices and β-sheets, which are crucial for many biological recognition processes. nih.gov

Peptidomimetics and β-Peptide Research

Influence on Secondary Structural Motifs (e.g., Helices, Strands)

There is currently no available research that specifically details the influence of incorporating this compound into peptides and its effect on secondary structural motifs such as helices and strands. Studies on related but distinct molecules, such as (1S,2R)-2-aminocyclohexane carboxylic acid, have shown the capacity of the aminocyclohexane scaffold to induce specific secondary structures, like β/β DPR helices. However, a direct extrapolation of these findings to the (1R,2R)-carbonitrile derivative is not scientifically feasible without dedicated research.

Macrocyclic Structures and Conformationally Restricted Systems

The use of this compound as a building block for the synthesis of macrocyclic structures or in the development of conformationally restricted systems is not described in the current body of scientific literature. The synthesis of macrocycles often employs bifunctional building blocks, and while aminonitriles can conceptually serve this role, specific examples and detailed research findings for this compound are not available.

Precursors for Biologically Active Scaffolds (Focus on Research Design and Mechanism)

Inhibitor Design and Synthesis (e.g., Protease Inhibitors)

No specific studies have been identified that describe the use of this compound as a precursor in the design and synthesis of protease inhibitors or other enzyme inhibitors. The design of such inhibitors often involves the use of chiral scaffolds to mimic peptide backbones or to orient functional groups in a specific manner for optimal binding to the active site of an enzyme. While aminocyclohexane derivatives have been explored in this context, the application of this particular aminonitrile has not been reported.

Exploration in the Development of Unnatural Amino Acids

The conversion of this compound into unnatural amino acids is not a documented pathway in the available chemical literature. The synthesis of unnatural amino acids is a significant area of research, with various methods being developed to create novel building blocks for peptides and other bioactive molecules. However, the exploration of this specific compound as a starting material for such syntheses has not been reported.

Advanced Characterization and Spectroscopic Analysis Methodologies

Spectroscopic Techniques for Stereochemical Assignment and Purity Assessment

Spectroscopic methods are indispensable for the detailed molecular characterization of chiral compounds like (1R,2R)-2-aminocyclohexane-1-carbonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for verifying the constitution and relative stereochemistry of 2-aminocyclohexane-1-carbonitrile (B2651151). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For the (1R,2R)-isomer, the trans-relationship between the amino and carbonitrile groups is a key stereochemical feature. In ¹H NMR, the protons attached to the chiral carbons (C1 and C2) are of particular interest. The coupling constant (J-value) between these two protons (H1 and H2) is diagnostic of their relative orientation. In the preferred chair conformation of the cyclohexane (B81311) ring, a large coupling constant (typically 8-12 Hz) would indicate a diaxial relationship between H1 and H2, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or diequatorial arrangements. For the trans-(1R,2R) isomer, the thermodynamically most stable conformation is expected to be the one where both the amino and carbonitrile substituents occupy equatorial positions to minimize steric strain. This would result in the H1 and H2 protons being in a diaxial arrangement, leading to a characteristically large splitting pattern.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further confirmation. longdom.org A COSY spectrum would establish the connectivity between H1 and H2 and their coupling to adjacent methylene (B1212753) protons on the cyclohexane ring. longdom.org A NOESY spectrum reveals through-space proximity between protons. For the diequatorial conformer of the trans-isomer, NOE correlations would be expected between the axial H1/H2 protons and the other axial protons on the same side of the ring. wordpress.com

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| H1 (axial) | ~2.8 - 3.2 | Doublet of triplets (dt) or complex multiplet | J(H1-H2) ≈ 9-11 (axial-axial), J(H1-H6) ≈ 9-11 (axial-axial), 3-5 (axial-equatorial) | Attached to carbon bearing the electron-withdrawing nitrile group. |

| H2 (axial) | ~3.0 - 3.4 | Doublet of triplets (dt) or complex multiplet | J(H2-H1) ≈ 9-11 (axial-axial), J(H2-H3) ≈ 9-11 (axial-axial), 3-5 (axial-equatorial) | Attached to carbon bearing the amino group. |

| Cyclohexane CH₂ | ~1.2 - 2.1 | Complex multiplets | - | Overlapping signals from the remaining ring protons. |

| NH₂ | Variable (broad singlet) | Singlet (broad) | - | Chemical shift and appearance are solvent and concentration-dependent. |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, a property exhibited by chiral molecules. It is a powerful technique for the analysis of stereochemistry. The inherent electronic transitions of the amine and nitrile groups in this compound are weak chromophores, resulting in low-intensity CD signals.

To overcome this, the exciton (B1674681) chirality method can be employed. This involves derivatizing the molecule with a strong chromophore. For instance, the primary amine group can be converted into an amide using a chromophoric carboxylic acid. If two such chromophores are introduced into a molecule, their electronic transitions can couple, leading to a characteristic bisignate (two-signed) CD signal. The sign of this "exciton couplet" is directly related to the absolute configuration of the chiral centers that dictate the spatial orientation of the chromophores. nih.gov Studies on derivatives of the related (1R,2R)-diaminocyclohexane have successfully used this method to determine absolute configuration. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. Using a high-resolution mass spectrometer (HRMS), the measured mass of the molecular ion (M⁺) or a protonated species ([M+H]⁺ in electrospray ionization) can be matched to the calculated exact mass of C₇H₁₂N₂, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for this molecule could include the loss of the nitrile group (•CN), the loss of an amino group (•NH₂), or characteristic cleavage of the cyclohexane ring.

Furthermore, specialized mass spectrometry techniques can be used for chiral analysis. Chiral differentiation has been successfully demonstrated for related aminocyclohexane derivatives using host-guest chemistry within an electrospray ionization Fourier transform ion cyclotron resonance mass spectrometer. researchgate.net In this method, diastereomeric complexes are formed between the enantiomers and a chiral host molecule (e.g., a crown ether derivative), and the differing stabilities of these complexes allow for the enantiomers to be distinguished. researchgate.net

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic techniques are essential for separating enantiomers and diastereomers and thus for assessing the purity of a specific stereoisomer like this compound. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method.

CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and, therefore, separation. For amine-containing compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often highly effective. yakhak.org The separation mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP. The enantiomeric purity can be quantified by integrating the peak areas of the two enantiomers in the chromatogram. Related compounds, such as enantiomers of 2-aminocyclohexane-1-carboxylic acid, have been successfully separated using teicoplanin-based CSPs. mst.edu

| Parameter | Condition |

|---|---|

| Column (CSP) | Polysaccharide-derived (e.g., Chiralpak® series) or Macrocyclic antibiotic (e.g., Chirobiotic™ T) |

| Mobile Phase | Hexane/Ethanol (B145695) or Hexane/Isopropanol mixtures with an amine modifier (e.g., diethylamine) |

| Detection | UV (after derivatization) or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule. nih.gov This technique requires a high-quality single crystal of the compound or a suitable crystalline derivative. The diffraction of X-rays by the crystal lattice produces a pattern from which a three-dimensional electron density map of the molecule can be calculated.

This map reveals the precise spatial arrangement of every atom, providing definitive proof of the molecular structure, the trans relative stereochemistry, and the absolute (1R,2R) configuration. The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects (the Bijvoet method), which is possible when the X-ray wavelength is near an absorption edge of an atom in the crystal. researchgate.netthieme-connect.de

In addition to establishing absolute stereochemistry, X-ray crystallography provides a wealth of precise structural information about the molecule in the solid state. This includes:

Conformation: It would confirm the chair conformation of the cyclohexane ring and the equatorial positioning of the amino and carbonitrile substituents.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Details of hydrogen bonding (involving the amine group) and other intermolecular forces that dictate the crystal packing arrangement.

While obtaining a suitable crystal can be a challenge, the conclusive nature of the data makes X-ray crystallography the gold standard for stereochemical assignment. researchgate.net

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a molecule like (1R,2R)-2-aminocyclohexane-1-carbonitrile, MD simulations would provide critical insights into its conformational landscape. The cyclohexane (B81311) ring is known to exist predominantly in a chair conformation to minimize angular and torsional strain. However, the presence of amino and carbonitrile substituents at positions 1 and 2 introduces stereochemical complexity.

In the (1R,2R) configuration, the substituents are trans to each other. This leads to two possible chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). Generally, substituents on a cyclohexane ring prefer the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. Therefore, the diequatorial conformer of this compound is expected to be significantly more stable than the diaxial conformer.

MD simulations, by calculating the trajectory of atoms over time, can map the energy landscape of the molecule, confirming the most stable conformations and quantifying the energy barriers between them. Such simulations would typically be performed in a solvent, like water, to mimic physiological conditions and observe the influence of solvent on conformational preference. A study on a related compound, (1S,2R)-cis-2-[hydroxyaminocarbonylmethyl(N-methyl)aminocarbonyl]cyclohexanecarboxylic acid, utilized molecular mechanics to determine its preferred conformation, highlighting the utility of these computational approaches for cyclohexane derivatives.

Table 1: Predicted Conformational Stability of this compound

| Conformer | Substituent Positions | Predicted Relative Stability | Key Steric Interactions |

|---|---|---|---|

| Chair 1 | Amino (equatorial), Carbonitrile (equatorial) | More Stable | Minimal steric strain |

Virtual Screening and Ligand-Target Docking Studies for Scaffold Optimization

The this compound scaffold can be valuable in drug discovery. Virtual screening and ligand-target docking are computational techniques used to identify potential biological targets for a molecule and to optimize its structure to enhance binding affinity.

In a typical workflow, a library of compounds containing the aminocyclohexane-carbonitrile core would be docked against the three-dimensional structures of various protein targets. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity, often expressed as a docking score. This process allows for the rapid screening of thousands to millions of compounds in silico, prioritizing those with the highest predicted affinity for experimental testing.

For scaffold optimization, docking studies can reveal key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the ligand and the protein's active site. For this compound, the amino group can act as a hydrogen bond donor, while the nitrogen of the nitrile group can act as a hydrogen bond acceptor. Understanding these interactions would guide the rational design of derivatives with improved potency and selectivity. For instance, modifications could be made to the cyclohexane ring or the amino group to better complement the topology and chemical environment of a target's binding pocket.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with high accuracy. For this compound, these methods can elucidate several key aspects.

Electronic Properties: The nitrile group (-C≡N) is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom. This creates a significant dipole moment and renders the carbon atom of the nitrile group electrophilic. Quantum chemical calculations can quantify the partial charges on each atom, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting the molecule's reactivity in various chemical reactions. For instance, the electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack, a common reaction pathway for nitriles.

Reaction Mechanism Elucidation: The synthesis of α-aminonitriles, often via the Strecker reaction, involves several steps, including the formation of an imine followed by the addition of a cyanide source. Quantum chemical calculations can model the entire reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies, providing a deeper understanding of the reaction kinetics and stereoselectivity. For the synthesis of the specific (1R,2R) stereoisomer, these calculations could help in designing or selecting appropriate chiral catalysts or auxiliaries by modeling the transition states of the diastereomeric pathways.

Table 2: Key Electronic Properties of the Nitrile Functional Group

| Property | Description | Implication for Reactivity |

|---|---|---|

| Hybridization | Carbon and Nitrogen are sp-hybridized | Linear geometry (R-C-N angle of 180°) |

| Polarity | Significant dipole moment due to electronegative nitrogen | High boiling point, electrophilic carbon |

| Basicity | Lone pair on nitrogen in an sp orbital | Much less basic than amines |

Stereochemical Patterning Theory and Predictive Modeling in Constrained Systems

The stereochemistry of this compound is fundamental to its structure and, consequently, its biological activity. The rigid, chair-like conformation of the cyclohexane ring imposes significant constraints on the spatial arrangement of the amino and carbonitrile groups.

Stereochemical patterning theory can be used to understand and predict how the specific (1R,2R) arrangement influences molecular recognition and interaction with chiral environments, such as protein binding sites. The relative orientation of the functional groups is fixed in the preferred diequatorial conformation. This well-defined three-dimensional structure is a key feature for designing molecules that can selectively bind to a specific biological target.

Predictive modeling can leverage the defined stereochemistry of this scaffold. By understanding the spatial relationship between the hydrogen-bond-donating amino group and the hydrogen-bond-accepting/polar nitrile group, computational models can predict how this "pharmacophore" will interact with complementary features in a receptor. This predictive power is essential in the design of constrained systems where conformational flexibility is limited, leading to higher binding affinity and selectivity. The synthesis of specific stereoisomers of aminonitriles is a significant area of research, as different stereoisomers of a drug can have vastly different biological effects.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of α-aminonitriles, including (1R,2R)-2-aminocyclohexane-1-carbonitrile, has traditionally relied on methods like the Strecker reaction, which often involves toxic cyanide reagents. mdpi.comresearchgate.netnih.gov Modern research is focused on developing greener, more sustainable alternatives that offer high efficiency and stereoselectivity. researchgate.netnih.gov

A significant area of development is the use of organocatalysis, which avoids the use of metal catalysts. mdpi.com Chiral organocatalysts are being designed to facilitate asymmetric Strecker-type reactions, enabling the production of specific stereoisomers like this compound with high enantiomeric purity. mdpi.com Another promising green methodology involves conducting reactions in water, which significantly reduces the environmental impact. For instance, the use of indium powder in water has been shown to be an effective catalyst for the one-pot, three-component synthesis of various α-aminonitriles. nih.gov This approach is applicable to a wide range of substrates and yields excellent results. nih.gov

Biocatalysis represents another key frontier in sustainable synthesis. springernature.comnih.gov Enzymes offer unparalleled selectivity and operate under mild conditions, reducing energy consumption and waste. nih.govacsgcipr.org Researchers are exploring enzymes like imine reductases and ω-transaminases for the stereoselective synthesis of chiral amines and their precursors. acsgcipr.org The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, further enhances efficiency and sustainability, offering a powerful route to complex chiral molecules. nih.gov

| Synthetic Route | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Strecker Reaction | Uses stoichiometric toxic cyanide reagents (e.g., HCN, KCN). mdpi.comnih.gov | Well-established, versatile. mdpi.com | High toxicity, harsh conditions, significant waste. researchgate.net |

| Organocatalysis | Employs small organic molecules as catalysts to achieve asymmetry. mdpi.com | Avoids heavy metals, high enantioselectivity. mdpi.com | Catalyst loading and recovery can be issues. |

| Green Strecker-Type Reactions | Utilizes water as a solvent and milder catalysts like indium. nih.gov | Environmentally benign, high yields for diverse substrates. nih.gov | Catalyst cost and broader substrate scope still under investigation. |

| Biocatalysis | Uses enzymes (e.g., imine reductases) for stereoselective synthesis. acsgcipr.org | High chemo-, regio-, and stereoselectivity; mild conditions; biodegradable. nih.gov | Enzyme stability, substrate specificity, and cost. springernature.com |

Expanded Applications in Materials Science and Supramolecular Chemistry

The rigid, chiral structure of the diaminocyclohexane backbone, present in this compound, makes it an attractive building block for materials science and supramolecular chemistry. chemicalbook.comscbt.com The related compound, (1R,2R)-(-)-1,2-diaminocyclohexane (DACH), is widely used as a versatile chiral ligand for forming metal complexes and in asymmetric catalysis, indicating the potential of its aminonitrile counterpart. chemicalbook.comscbt.comscientificlabs.co.ukfishersci.ca

In supramolecular chemistry, which focuses on non-covalent interactions, chiral scaffolds drive the self-assembly of complex, ordered structures. ijsr.net For example, the cyclocondensation of (1R,2R)-DACH with other molecules can yield macrocycles and chiral cages. researchgate.net These structures can exhibit interesting properties, such as photochromism, where the material changes color upon exposure to light. researchgate.net Such assemblies also have potential for molecular recognition, where they can selectively bind to other chiral molecules, a property useful for developing sensors or drug delivery systems. ijsr.netresearchgate.net The amine and nitrile groups on this compound provide sites for modification to direct these self-assembly processes.

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

In modern drug discovery, identifying new lead compounds requires screening vast numbers of molecules for biological activity. wisdomlib.orgthermofisher.com Combinatorial chemistry, a technique for rapidly synthesizing large collections of diverse compounds known as libraries, is a cornerstone of this process. wisdomlib.orgnih.gov The efficiency of this approach is amplified when paired with high-throughput screening (HTS), which allows for the rapid testing of these libraries against biological targets. wisdomlib.orgenamine.net

This compound is an ideal scaffold for combinatorial library synthesis. nih.gov A scaffold is a core molecular structure upon which various chemical groups can be attached. The fixed stereochemistry of the aminonitrile's cyclohexane (B81311) ring provides a rigid, three-dimensional framework, which is often beneficial for binding to biological targets like proteins. thieme-connect.comthieme-connect.comnih.gov The presence of two distinct functional groups—the primary amine and the nitrile—allows for selective chemical modifications. The amine group can be readily acylated, alkylated, or used in reductive aminations, while the nitrile group can be hydrolyzed, reduced, or converted to other functionalities.

This dual functionality allows for the creation of a focused library, where compounds are designed around a specific core structure believed to interact with a particular class of biological targets. By systematically combining the aminonitrile scaffold with a diverse set of building blocks (e.g., carboxylic acids, aldehydes), researchers can generate thousands of unique derivatives. nih.gov These libraries can then be subjected to HTS to identify "hits"—compounds that show promising activity. wisdomlib.orgnih.gov The defined stereochemistry of the scaffold is crucial, as the biological activity of chiral drugs often depends on their specific 3D arrangement. nih.govspringernature.com This integrated approach accelerates the identification of potent and selective lead compounds for further development. nih.govnih.govacs.org

| Compound Name |

|---|

| This compound |

| (1R,2R)-(-)-1,2-diaminocyclohexane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.